BenchChemオンラインストアへようこそ!

3-Fluoropiperidin-4-ol

Metabolic Stability ADME Lead Optimization

3-Fluoropiperidin-4-ol (C₅H₁₀FNO) is a privileged scaffold accelerating CNS lead optimization. The C3‑fluorine electron‑withdrawing effect raises pKa to ~13.8, significantly reducing hERG channel binding and cardiotoxicity risk compared to non‑fluorinated piperidin‑4‑ol. Hepatic microsome assays confirm a 30% improvement in metabolic stability, enabling once‑daily oral dosing profiles. Enantiopure cis‑isomers (>98% ee) deliver unambiguous SAR for fragment‑based drug discovery and H₃ receptor antagonist programs targeting Alzheimer’s and narcolepsy. Choose this building block to de‑risk potency, selectivity, and clearance liabilities simultaneously.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
CAS No. 1524707-65-0
Cat. No. B3394453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropiperidin-4-ol
CAS1524707-65-0
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)F
InChIInChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2
InChIKeyBZSUXEBLJMWFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropiperidin-4-ol (CAS 1524707-65-0) – Key Physicochemical & Structural Attributes for Research Procurement


3-Fluoropiperidin-4-ol (C₅H₁₀FNO; MW 119.14 g/mol) is a fluorinated piperidine derivative featuring a fluorine atom at the C3 position and a hydroxyl group at C4. This substitution pattern confers distinct physicochemical properties, including a computed pKa of 13.79±0.40 and enhanced lipophilicity relative to non-fluorinated analogs . The compound is a versatile building block in medicinal chemistry, particularly for the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a highly prized intermediate for drug discovery programs targeting neurological and metabolic disorders [1].

Why 3-Fluoropiperidin-4-ol Cannot Be Interchanged with Unsubstituted or Alternative Halogenated Piperidinols in Lead Optimization


Substituting the C3-fluorine atom in 3-fluoropiperidin-4-ol with hydrogen, chlorine, or a methyl group fundamentally alters the compound's pharmacokinetic and pharmacodynamic profile. The fluorine atom's strong electron-withdrawing effect reduces the basicity of the adjacent nitrogen (pKa ~13.8 vs. ~10.0 for piperidine) , thereby decreasing hERG channel affinity and mitigating cardiotoxicity risk—a critical advantage over non-fluorinated piperidin-4-ol [1]. Additionally, the C–F bond confers significantly greater metabolic stability than the C–H bond, with hepatic microsome assays showing a 30% increase in stability compared to 3-hydroxypiperidin-4-ol . Unlike the bulkier chlorine atom (van der Waals radius ~1.75 Å vs. fluorine's ~1.47 Å), fluorine maintains a small steric footprint while profoundly modulating electronic properties, enabling fine-tuning of target binding without compromising ligand efficiency [2]. These combined effects mean that 3-fluoropiperidin-4-ol cannot be casually replaced by piperidin-4-ol, 3-chloropiperidin-4-ol, or 3-methylpiperidin-4-ol in advanced lead series without risking loss of potency, selectivity, or metabolic stability.

Head-to-Head Comparative Evidence: Quantifying 3-Fluoropiperidin-4-ol's Differentiating Performance


Superior Metabolic Stability: 30% Increase Over Non-Fluorinated Analog in Hepatic Microsome Assays

3-Fluoropiperidin-4-ol exhibits a 30% increase in metabolic stability compared to its non-fluorinated analog 3-hydroxypiperidin-4-ol when assessed in hepatic microsome assays . This enhancement is attributed to the resistance of the C–F bond to oxidative cleavage by cytochrome P450 enzymes, a key limitation of the unsubstituted piperidinol scaffold .

Metabolic Stability ADME Lead Optimization

High-Affinity H₃ Receptor Binding (Kd = 1.35 nM) Enables Potent Neurological Target Engagement

A derivative of 3-fluoropiperidin-4-ol demonstrates high-affinity binding to the human histamine H₃ receptor with a dissociation constant (Kd) of 1.35 nM in a BRET assay using HEK293T cells expressing NLuc/GPCR-fused H₃R [1]. In contrast, the same compound shows a 23-fold lower affinity (Kd = 31.2 nM) for the mouse H₄ receptor, confirming target selectivity [1]. This potency is characteristic of the 4-piperidinol scaffold, which has been shown to exhibit up to a 60-fold preference for the human over the mouse H₃ receptor and low hERG binding [2].

GPCR Histamine H₃ Receptor CNS Drug Discovery

Reduced hERG Liability via Fluorine-Mediated pKa Attenuation Compared to Non-Fluorinated Piperidines

The introduction of a fluorine atom at the 3-position of the piperidine ring reduces the basicity of the adjacent nitrogen (pKa ~13.8 for 3-fluoropiperidin-4-ol vs. ~10.0 for unsubstituted piperidine). This attenuation directly translates to improved hERG selectivity. In a study of 4-piperidinols as H₃ antagonists, compounds containing the 4-piperidinol core demonstrated low binding affinity for the hERG channel [1]. Similarly, in a separate series, 3-axial fluoropiperidine derivatives showed significantly improved selectivity profiles over hERG and L-type calcium channels compared to non-fluorinated counterparts [2].

Cardiotoxicity hERG Safety Pharmacology

Enantioselective Synthesis Enables Access to Enantiopure Building Blocks with >90% ee

An enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol has been established using a cinchona alkaloid-derived catalyst, achieving >90% enantiomeric excess (ee) [1]. The resulting piperidinols are readily crystallized to yield enantiopure material (>98% ee) [1]. This methodology employs (PhSO₂)₂NF in THF at 0°C for fluorination, followed by NaBH₄ reduction . In contrast, synthesis of the corresponding 3-chloropiperidin-4-ol typically requires harsher conditions and often yields racemic mixtures with lower stereocontrol [2].

Chiral Synthesis Enantioselective Fluorination Process Chemistry

High-Impact Application Scenarios for 3-Fluoropiperidin-4-ol Based on Quantified Differentiation


CNS Drug Discovery: Optimizing H₃ Antagonists for Neurological Disorders

Medicinal chemistry teams developing H₃ receptor antagonists for Alzheimer's disease, narcolepsy, or cognitive impairment should prioritize 3-fluoropiperidin-4-ol as a core scaffold. Evidence demonstrates that 4-piperidinol derivatives exhibit high-affinity binding (Kd = 1.35 nM for human H₃R) [1] with significant species selectivity (60-fold over mouse H₃R) [2] and low hERG liability [2]. This profile mitigates two common attrition risks—target-related side effects and cardiotoxicity—while providing a robust platform for SAR exploration. The availability of enantiopure building blocks (>90% ee) [3] further enables precise stereochemical optimization of CNS-penetrant candidates.

Lead Optimization: Enhancing Metabolic Stability in Amine-Containing Drug Candidates

When a lead series suffers from rapid hepatic clearance due to cytochrome P450-mediated oxidation of the piperidine ring, substituting the C3 position with a fluorine atom in 3-fluoropiperidin-4-ol provides a 30% improvement in metabolic stability . This modification is particularly valuable in programs targeting chronic diseases requiring once-daily oral dosing, such as metabolic disorders or chronic pain. Procurement of 3-fluoropiperidin-4-ol over the non-fluorinated analog 3-hydroxypiperidin-4-ol directly translates to a higher probability of achieving the desired pharmacokinetic profile without resorting to more complex structural changes that could compromise potency.

Stereochemically Defined Fragment Libraries for High-Throughput Screening

Organizations building fragment-based drug discovery (FBDD) libraries should include enantiopure cis-3-fluoropiperidin-4-ol. The established enantioselective synthesis [3] ensures access to single isomers with >98% ee, which is essential for obtaining unambiguous SAR data from initial fragment screens. Unlike racemic 3-chloropiperidin-4-ol, which can confound activity interpretation [4], the fluorine atom's small steric footprint and electronic modulation provide a cleaner, more interpretable starting point for fragment growing and linking strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.